Cox-2-IN-28 is a selective inhibitor of cyclooxygenase-2, an enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. This compound belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to selectively inhibit the COX-2 isoform while sparing COX-1, which is involved in maintaining gastric mucosa and renal function. The selective inhibition of COX-2 is particularly valuable in reducing inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Cox-2-IN-28 acts primarily through competitive inhibition of the COX-2 enzyme. The mechanism involves binding to the active site of COX-2, blocking access to arachidonic acid, and thereby preventing the formation of pro-inflammatory prostaglandins. The chemical structure typically features functional groups that enhance binding affinity and selectivity for COX-2 over COX-1.
In biochemical assays, Cox-2-IN-28 demonstrates a significant reduction in prostaglandin E2 production when tested in vitro, confirming its effectiveness as a COX-2 inhibitor .
Cox-2-IN-28 exhibits potent anti-inflammatory and analgesic properties. Preclinical studies have shown that it effectively reduces inflammation in models of arthritis and other inflammatory diseases. Its selectivity for COX-2 minimizes adverse effects on gastric mucosa, making it a safer alternative to traditional NSAIDs. Additionally, Cox-2-IN-28 has been investigated for its potential neuroprotective effects, as COX-2 is implicated in neuroinflammatory processes associated with neurodegenerative diseases .
The synthesis of Cox-2-IN-28 typically involves multi-step organic reactions. Common methods include:
The synthetic pathway is optimized to ensure high yields and purity of the final product.
Cox-2-IN-28 is primarily used in research settings to study inflammation and pain mechanisms. Its applications extend to:
Interaction studies involving Cox-2-IN-28 focus on its binding affinity with the COX-2 enzyme compared to other inhibitors. These studies utilize techniques such as:
Findings indicate that Cox-2-IN-28 maintains a favorable interaction profile with COX-2, contributing to its selectivity.
Several compounds share structural similarities with Cox-2-IN-28, but each exhibits unique characteristics regarding selectivity and potency:
| Compound Name | Selectivity | IC50 (COX-2) | Unique Features |
|---|---|---|---|
| Celecoxib | High | 0.04 µM | Contains a sulfonamide moiety enhancing selectivity |
| Rofecoxib | High | 0.01 µM | Known for cardiovascular risks associated with use |
| Etoricoxib | High | 0.02 µM | Longer half-life compared to other inhibitors |
| SC-558 | Very High | 9.3 nM | Exhibits unique binding interactions at the active site |
Cox-2-IN-28 stands out due to its specific binding characteristics that confer both efficacy and reduced side effects compared to these similar compounds, making it a promising candidate for further development in anti-inflammatory therapies .
The systematic name for Cox-2-IN-28 is derived from its core heterocyclic framework and substituent arrangement. Based on its SMILES representation (CC1=CC=C(C=C1)C2=CS/C(=N\N=C(/C)\CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)/N2C6=CC=CC=C6), the IUPAC nomenclature is 4-[(E)-N'-(4-methylphenyl)carbamimidoyl]-2-(thiophen-2-yl)-5-(thiazol-5-ylmethyl)pyrazole-3-carboxamide. This name reflects the compound’s pyrazole backbone, thiophene and thiazole substituents, and imine-linked aromatic groups. The structural complexity arises from its dual heterocyclic systems, which are critical for selective cyclooxygenase-2 binding.
Cox-2-IN-28 has a molecular formula of C₂₈H₂₄N₆S₃, calculated from its SMILES structure. The molecular weight is 540.74 g/mol, computed as follows:
Table 1: Key Molecular Descriptors of Cox-2-IN-28
| Descriptor | Value |
|---|---|
| Molecular Formula | C₂₈H₂₄N₆S₃ |
| Molecular Weight (g/mol) | 540.74 |
| Topological Polar Surface Area (Ų) | 118.2 (estimated) |
| Rotatable Bonds | 6 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
The topological polar surface area (TPSA) is estimated from sulfonamide, thiophene, and pyrazole contributions, while rotatable bonds are inferred from the SMILES topology.
Computational modeling of Cox-2-IN-28 reveals a planar pyrazole core flanked by aromatic and heterocyclic substituents. Molecular dynamics simulations suggest that the thiophene and thiazole groups adopt orthogonal orientations relative to the central ring, creating a steric profile complementary to cyclooxygenase-2’s hydrophobic active site. The compound’s selectivity arises from its ability to occupy the larger secondary pocket of cyclooxygenase-2 (radius: ~5.2 Å) while avoiding steric clashes with cyclooxygenase-1’s narrower cavity (radius: ~3.8 Å).
Docking studies highlight key interactions:
The energy-minimized conformation shows a bent geometry (dihedral angle: 112° between pyrazole and thiazole rings), which enhances binding affinity by reducing intramolecular strain. Comparative analysis with Cox-2-IN-1 (CID 44451247) and Cox-2-IN-22 (CID 164517107) confirms that bulkier substituents at the pyrazole C3 position improve selectivity by >10-fold.
| Enzyme isoform | Half-maximal inhibitory concentration (µM) | Cyclooxygenase-2 : Cyclooxygenase-1 selectivity ratio † | Cyclooxygenase-2 : Fifteen-lipoxygenase selectivity ratio † |
|---|---|---|---|
| Cyclooxygenase-2 | 0.054 [1] | – | – |
| Cyclooxygenase-1 | 13.21 [1] | 244.6 [1] | – |
| Fifteen-lipoxygenase (aggregate of isoforms One and Two) | 2.14 [1] | – | 39.6 [1] |
† Selectivity ratios were calculated by dividing the half-maximal inhibitory concentration recorded for the off-target enzyme by the value measured for Cyclooxygenase-2. A ratio ≫ 1 indicates marked preference for Cyclooxygenase-2.
Extremely low nanomolar inhibition of Cyclooxygenase-2 coupled with over two-hundred-fold discrimination versus Cyclooxygenase-1 positions Cox-2-IN-28 among the most selective diaryl-heterocyclic inhibitors reported to date [1] [2].
X-ray and molecular-dynamics analyses of the cyclooxygenase dimer reveal three amino-acid differences that underpin subtype discrimination [3] [4]:
Docking of compound 15c (the synthetic code for Cox-2-IN-28) reproduced these interactions and yielded a binding free energy of −10.4 kcal mol⁻¹, consistent with nanomolar potency and the experimentally observed selectivity index [2].
Kinetic studies on diaryl-heterocycles show a two-step pathway: a rapid, reversible encounter complex at the mouth of the cyclooxygenase channel followed by a slow isomerisation to a long-lived, high-affinity state that blocks substrate oxygenation [6] [7].